Pogostone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)4-5-9(13)11-10(14)6-8(3)16-12(11)15/h6-7,14H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJTORMMHWKFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CCC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019967 |

Source

|

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23800-56-8 |

Source

|

| Record name | Pogostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23800-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dhelwangin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023800568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DHELWANGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8U8GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 - 41.6 °C |

Source

|

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pogostone's Mechanism of Action Against Candida albicans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a wide spectrum of diseases from superficial mucosal infections to life-threatening systemic candidiasis. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Pogostone, a natural α-pyrone compound isolated from the medicinal plant Pogostemon cablin (Blanco) Benth, has demonstrated promising antifungal activity against C. albicans.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against C. albicans, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed molecular interactions and experimental workflows.

Antifungal Activity of this compound against Candida albicans

This compound exhibits potent fungicidal activity against a range of clinical isolates of C. albicans, including those resistant to fluconazole.[5] The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values from various studies are summarized below.

| Strain Type | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

| Fluconazole-resistant C. albicans | 3.1 - 50 | 50 - 400 | [5] |

| Clinical C. albicans isolates | 12 - 97 | 49 - 97 | [3] |

Table 1: Antifungal Susceptibility of Candida albicans to this compound. This table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) ranges of this compound against various strains of C. albicans.

Core Mechanism of Action

While the precise molecular targets of this compound in C. albicans are still under investigation, current evidence points towards a multi-faceted mechanism of action primarily centered on the disruption of cell membrane integrity and the induction of oxidative stress.

Cell Membrane Disruption

Studies on the essential oil of Pogostemon cablin, of which this compound is a major component, suggest that it does not act on the fungal cell wall.[1] However, there are indications that this compound may interact with ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption. This is supported by observations of morphological changes, such as the appearance of irregular hollows on the cell surface, destruction of internal organelles, and eventual cell bursting after treatment with pogostemon oil.[6]

Induction of Reactive Oxygen Species (ROS)

A key aspect of this compound's antifungal activity appears to be the induction of intracellular reactive oxygen species (ROS). While direct quantitative data for this compound-induced ROS in C. albicans is not yet available in the literature, this mechanism is a common feature of many natural antifungal compounds.[7][8] The accumulation of ROS leads to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.

Inhibition of Virulence Factors

This compound has been shown to inhibit key virulence factors in C. albicans, namely biofilm formation and the yeast-to-hyphal transition.

-

Biofilm Inhibition: The formation of biofilms is a critical virulence factor for C. albicans, contributing to antifungal drug resistance. While specific quantitative data on the percentage of biofilm inhibition by this compound is not yet published, the disruption of the cell membrane and induction of ROS are known to interfere with biofilm integrity.

-

Hyphal Formation Inhibition: The transition from yeast to hyphal morphology is essential for tissue invasion and pathogenesis. The disruption of cellular processes by this compound likely interferes with the signaling pathways that regulate this morphological switch.

Proposed Signaling Pathway

Based on the observed effects and the known signaling pathways in C. albicans, a proposed mechanism of action for this compound is illustrated below. It is important to note that direct experimental evidence linking this compound to the modulation of these specific pathways is still needed.

Figure 1: Proposed Mechanism of Action of this compound against C. albicans

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal activity and mechanism of action of this compound against C. albicans.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

-

Materials:

-

Candida albicans strain

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a standardized inoculum of C. albicans (e.g., 1-5 x 10^6 CFU/mL).

-

Serially dilute the this compound stock solution in the growth medium in the wells of the 96-well plate to achieve a range of final concentrations.

-

Inoculate each well with the fungal suspension to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

-

Figure 2: Workflow for Antifungal Susceptibility Testing

Biofilm Inhibition Assay (XTT Reduction Assay)

This protocol quantifies the inhibitory effect of this compound on C. albicans biofilm formation.

-

Materials:

-

Candida albicans strain

-

Biofilm growth medium (e.g., RPMI-1640)

-

This compound stock solution

-

Sterile 96-well flat-bottom microtiter plates

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

Plate reader

-

-

Procedure:

-

Prepare a standardized inoculum of C. albicans (e.g., 1 x 10^7 CFU/mL).

-

Add the inoculum to the wells of the microtiter plate and incubate for a pre-adhesion period (e.g., 90 minutes at 37°C).

-

Wash the wells with PBS to remove non-adherent cells.

-

Add fresh medium containing various concentrations of this compound to the wells.

-

Incubate the plates for 24-48 hours at 37°C to allow for biofilm formation.

-

Wash the wells with PBS to remove planktonic cells.

-

Add the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader. The colorimetric change is proportional to the metabolic activity of the biofilm.

-

Calculate the percentage of biofilm inhibition relative to the untreated control.

-

Figure 3: Workflow for Biofilm Inhibition Assay

Hyphal Formation Inhibition Assay

This protocol assesses the effect of this compound on the yeast-to-hyphal transition.

-

Materials:

-

Candida albicans strain

-

Hypha-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

This compound stock solution

-

Sterile multi-well plates

-

Inverted microscope

-

-

Procedure:

-

Prepare a standardized yeast cell suspension of C. albicans.

-

Inoculate the hypha-inducing medium containing various concentrations of this compound with the yeast suspension.

-

Incubate the plates at 37°C for several hours (e.g., 2-4 hours).

-

At different time points, observe the morphology of the cells using an inverted microscope.

-

Quantify the percentage of germ tube formation or the length of hyphae in treated versus untreated cells.

-

Reactive Oxygen Species (ROS) Detection

This protocol measures the generation of intracellular ROS in C. albicans upon treatment with this compound.

-

Materials:

-

Candida albicans strain

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable fluorescent probe for ROS

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

Grow C. albicans to the desired growth phase.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and incubate with DCFH-DA for a specific period to allow for probe uptake.

-

Wash the cells to remove excess probe.

-

Treat the cells with different concentrations of this compound.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or visualize the fluorescence using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

-

Future Directions

While this compound shows significant promise as an antifungal agent, further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:

-

Transcriptomic and Proteomic Analyses: To identify the specific genes and proteins that are differentially expressed in C. albicans upon treatment with this compound. This will provide insights into the affected signaling pathways.

-

Molecular Docking Studies: To predict the binding affinity of this compound to potential molecular targets, such as enzymes in the ergosterol biosynthesis pathway.[3]

-

Quantitative Analysis of Virulence Factor Inhibition: To obtain precise data on the dose-dependent inhibition of biofilm formation and hyphal growth.

-

In Vivo Efficacy and Toxicity Studies: To further evaluate the therapeutic potential and safety profile of this compound in animal models of candidiasis.[4][5]

Conclusion

This compound is a promising natural compound with potent fungicidal activity against Candida albicans. Its mechanism of action appears to involve the disruption of cell membrane integrity and the induction of oxidative stress, leading to the inhibition of key virulence factors and ultimately cell death. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research into this promising antifungal agent, with the ultimate goal of developing new therapeutic strategies to combat candidiasis.

References

- 1. Crystal violet staining to quantify Candida adhesion to epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Candida albicans activity and pharmacokinetics of this compound isolated from Pogostemonis Herba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pogostemon cablin Constituents: A Promising Source of Natural Fungicides and Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteomic analysis uncovers the modulation of ergosterol, sphingolipid and oxidative stress pathway by myristic acid impeding biofilm and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]

Biological Activity Screening of Pogostone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Pogostone, a key bioactive constituent isolated from Pogostemon cablin (Patchouli). The document details its multifaceted pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways.

Antimicrobial Activity

This compound has demonstrated significant activity against a broad spectrum of pathogenic microbes, including fungi and bacteria. Its efficacy extends to drug-resistant strains, highlighting its potential as a novel antimicrobial agent.

Antifungal Activity

This compound exhibits potent antifungal properties, particularly against Candida albicans, a common opportunistic fungal pathogen.[1][2]

Table 1: Antifungal Activity of this compound against Candida albicans

| Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Fungicidal Concentration (MFC) (μg/mL) | Reference |

| C. albicans (various strains) | 12 - 97 | 49 - 97 | [1] |

| C. parapsilosis & C. albicans (clinical strains) | 4 - 16 | 4 - 16 | [2] |

Antibacterial Activity

Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria.[3][4] Notably, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

Table 2: In Vitro Antibacterial Activity of this compound

| Bacterial Type | Organism | MIC Range (μg/mL) | Reference |

| Gram-positive | 35 strains including Corynebacterium xerosis and MRSA | 0.098 - 800 (as low as <0.098 for some) | [3] |

| Gram-negative | 48 strains including Chryseobacterium indologenes and Escherichia coli | 0.098 - 1600 (as low as <0.098 for some) | [3] |

In addition to its direct antibacterial effects, this compound has been shown to act synergistically with conventional antibiotics like colistin against colistin-resistant bacteria carrying the MCR-1 gene.[5]

Table 3: In Vivo Antibacterial Activity of this compound in Mice

| Infected Pathogen | This compound Dosage (mg/kg) | Protection Rate (%) | Reference |

| Escherichia coli | 25 | 60 | [3] |

| 50 | 90 | [3] | |

| 100 | 90 | [3] | |

| MRSA | 50 | 50 | [3] |

| 100 | 60 | [3] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[6]

Table 4: Anti-inflammatory Effects of this compound

| Pro-inflammatory Mediator | Effect of this compound | Reference |

| TNF-α | Inhibition of protein and mRNA expression | [6] |

| IL-6 | Inhibition of protein and mRNA expression | [6] |

| IL-1β | Inhibition of protein and mRNA expression | [6] |

| Nitric Oxide (NO) | Inhibition of production | [6] |

| Prostaglandin E2 (PGE2) | Inhibition of production | [6] |

The anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway and the phosphorylation of JNK and p38 MAPK.[6]

Anticancer Activity

This compound has emerged as a potential therapeutic agent for various cancers, primarily by inducing apoptosis and autophagy in cancer cells.

Cytotoxicity against Cancer Cell Lines

This compound exhibits selective cytotoxicity against cancer cells while being less harmful to normal cells.[7]

Table 5: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μg/mL) | Reference |

| HCT116 | Colorectal Carcinoma | 18.7 ± 1.93 | [8] |

Induction of Apoptosis and Autophagy

This compound's anticancer effects are mediated through the induction of programmed cell death (apoptosis) and autophagy.[8][9] This is achieved by modulating key signaling pathways such as the PI3K/Akt/mTOR axis and regulating the expression of apoptosis-related proteins.[8][9]

In human colorectal carcinoma HCT116 cells, this compound induces autophagy and apoptosis by up-regulating the expression of LC3-II, and cleaved caspases-3 and -7, while decreasing the phosphorylation of AKT and mTOR.[8] In liver cancer cells, this compound induces apoptosis by increasing the Bax to Bcl-2 ratio and upregulating p53 and caspase-3 expression.[9]

Antiviral Activity

While research on the direct antiviral properties of this compound is less extensive, studies on Pogostemon cablin extracts and its other components, like patchouli alcohol, have shown promising results against certain viruses. For instance, patchouli alcohol has demonstrated inhibitory effects against the influenza A virus (H1N1).[10] Polysaccharides from P. cablin have shown activity against porcine epidemic diarrhea virus (PEDV) by inhibiting viral replication and penetration.[11] Further investigation is warranted to elucidate the specific antiviral spectrum and mechanisms of this compound.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the biological activity screening of this compound extracts.

General Experimental Workflow

Antimicrobial Susceptibility Testing

Agar Double Dilution Method (for MIC determination):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution in molten Mueller-Hinton agar to achieve a range of final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Prepare standardized bacterial inoculums (e.g., 0.5 McFarland standard).

-

Spot-inoculate the bacterial suspensions onto the surface of the agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

Cell Viability Assay

MTT Assay (for cytotoxicity and IC50 determination):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Apoptosis Assay

Annexin V-FITC/PI Staining and Flow Cytometry:

-

Treat cancer cells with this compound at the desired concentration and time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]

Western Blot Analysis

-

Treat cells with this compound and prepare total protein lysates.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, mTOR, Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

Conclusion

This compound, a natural compound extracted from Pogostemon cablin, exhibits a remarkable range of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects. The data and protocols presented in this guide underscore its potential as a lead compound for the development of new therapeutic agents. Further research is encouraged to fully elucidate its mechanisms of action, explore its full therapeutic potential, and evaluate its safety and efficacy in preclinical and clinical settings.

References

- 1. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. In vitro and in vivo antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Enhances the Antibacterial Activity of Colistin against MCR-1-Positive Bacteria by Inhibiting the Biological Function of MCR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pogostemon cablin Triggered ROS-Induced DNA Damage to Arrest Cell Cycle Progression and Induce Apoptosis on Human Hepat… [ouci.dntb.gov.ua]

- 8. This compound induces autophagy and apoptosis involving PI3K/Akt/mTOR axis in human colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wcrj.net [wcrj.net]

- 10. Patchouli alcohol: in vitro direct anti-influenza virus sesquiterpene in Pogostemon cablin Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activity against porcine epidemic diarrhea virus of Pogostemon cablin polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Pogostone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pogostone, a primary bioactive constituent isolated from the essential oil of Pogostemon cablin (Blanco) Benth (patchouli), has garnered significant interest for its diverse pharmacological activities, including potent anti-bacterial and anti-fungal properties.[1] Understanding the in vivo fate of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on in vivo studies. The information is presented to support further research and development efforts in this area.

I. Pharmacokinetic Profile of this compound

This compound is readily absorbed following oral administration.[1][2] Studies in rats have demonstrated rapid absorption, which is likely attributable to its low polarity and small molecular size.[1][3]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in rats following both intravenous and oral administration. The data reveals dose-dependent bioavailability. A summary of the key pharmacokinetic parameters is presented in Table 1.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Dosage | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg/L*h) | T½ (h) | Absolute Bioavailability (%) | Reference |

| 5 mg/kg | Sprague-Dawley Rats | 28.99 | - | - | - | 70.39 | [4][5] |

| 10 mg/kg | Sprague-Dawley Rats | - | - | - | - | 78.18 | [4] |

| 20 mg/kg | Sprague-Dawley Rats | - | - | - | - | 83.99 | [4] |

| 4.0 g/kg (Pogostemon cablin extract) | Male Rats | 37.204 (ng/mL) | < 2 | - | 0.8 ± 0.5 | - | [1][3] |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; T½ = Elimination half-life. Dashes indicate data not available in the cited literature.

The data indicates that this compound exhibits good oral bioavailability in rats, which increases with the administered dose.[4] The relatively short half-life suggests rapid elimination from the body.[3]

II. Metabolism of this compound

In vivo and in vitro studies have been conducted to elucidate the metabolic pathways of this compound. The primary route of metabolism is hydroxylation.[1]

Identified Metabolites

Following oral administration of this compound to rats, a total of eight metabolites have been identified in urine, feces, bile, and blood plasma.[4] These metabolites include:

-

Three mono-hydroxylated metabolites

-

One di-hydroxylated metabolite

-

One mono-oxygenated metabolite

-

One di-oxygenated metabolite

-

One hydrolysis metabolite

-

One hydroxy conjugated metabolite

The proposed metabolic pathway suggests that this compound is extensively metabolized, which may contribute to its rapid elimination.[4]

Figure 1: Proposed metabolic pathway of this compound.

III. Experimental Protocols

This section details the methodologies employed in the pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for an in vivo pharmacokinetic study of this compound is outlined below.

Figure 2: Experimental workflow for in vivo pharmacokinetic study.

-

Animal Model: Male Sprague-Dawley rats are commonly used.[4][6]

-

Drug Administration: For oral administration, this compound is typically dissolved in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) aqueous solution, and administered by gavage.[1][3] For intravenous studies, the compound is administered via bolus injection.[4]

-

Sample Collection: Blood samples are collected from the orbital venous plexus at various time points post-administration (e.g., 0, 0.03, 0.08, 0.25, 0.5, 0.75, 1, 2, 6, 10, 12, 24, 36, and 48 hours).[1][3]

-

Sample Preparation: Plasma is separated by centrifugation. Protein precipitation is a common method for sample clean-up, using reagents like acetonitrile or methanol.[1][3][4]

Analytical Methodology

The quantification of this compound and its metabolites in biological matrices is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][4][6]

-

Chromatography: Reversed-phase C18 columns are typically employed for separation.[4][6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used.[1][3][4]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode.[4][6] Multiple reaction monitoring (MRM) is utilized for sensitive and specific quantification.[1][3] The precursor-to-product ion transition for this compound is typically m/z 223.0 → 139.0.[4]

IV. Conclusion and Future Directions

The available data indicates that this compound possesses favorable pharmacokinetic properties, including good oral absorption and bioavailability in rats. The compound undergoes extensive metabolism, primarily through hydroxylation. The analytical methods for its quantification in biological fluids are well-established.

Future research should focus on:

-

Pharmacokinetic studies in other animal models to assess inter-species variability.

-

Identification and pharmacological characterization of the major metabolites to determine their contribution to the overall activity and potential toxicity.

-

Investigation of potential drug-drug interactions, as this compound has been shown to inhibit cytochrome P450 enzymes in vitro.

-

Development of formulations to potentially prolong the half-life and enhance the therapeutic efficacy of this compound.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to advance the study and potential clinical application of this compound.

References

- 1. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Candida albicans activity and pharmacokinetics of this compound isolated from Pogostemonis Herba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract [frontiersin.org]

- 4. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]

The Unraveling of Pogostone Biosynthesis: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the complete biosynthesis pathway of pogostone, a key bioactive compound from Pogostemon cablin (patchouli). While the biosynthesis of patchoulol, another major component of patchouli oil, has been well-established, the pathway leading to this compound has remained partially elusive until recent integrative multi-omics studies. This document synthesizes the latest findings, presenting the proposed complete pathway, quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

The Proposed Complete Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process that involves contributions from multiple subcellular compartments and pathways, culminating in the formation of its characteristic α-pyrone structure with a 4-methylvaleryl side chain. The pathway can be conceptually divided into two main branches: the formation of the 4-hydroxy-6-methyl-2-pyrone backbone and the synthesis of the 4-methylvaleryl-CoA acyl donor.

Recent studies, integrating metabolomic and transcriptomic data, have proposed a complete biosynthetic route, identifying candidate genes for each step, including the previously unknown terminal enzyme.[1][2][3] this compound content is found to be significantly higher in the roots of Pogostemon cablin compared to the leaves and stems.[1][4][5]

Synthesis of the 4-Methylvaleryl-CoA Side Chain

The synthesis of the 4-methylvaleryl side chain is a multi-step process that begins with the α-ketoacid elongation pathway, primarily involving the metabolism of branched-chain amino acids.[6]

The key steps are as follows:

-

One-Carbon Elongation: The process starts with 4-methyl-2-oxovalerate, which undergoes a one-carbon elongation via the α-keto acid elongation (αKAE) pathway. This involves a condensation with acetyl-CoA catalyzed by 2-isobutylmalate synthase (IBMS) to produce 2-isobutylmalate.[6]

-

Isomerization and Oxidative Decarboxylation: Subsequently, isopropylmalate isomerase (IPMI) and 3-isopropylmalate dehydrogenase (IPMDH) or their homologs catalyze the isomerization and oxidative decarboxylation to yield 5-methyl-2-oxohexanoate within the plastid.[6]

-

Transamination and CoA Ligation: In the mitochondria, 5-methyl-2-oxohexanoate can be regenerated from 2-amino-5-oxohexanoate through a transamination reaction catalyzed by an aminotransferase (AT) . It is then converted to 4-methylvaleryl-CoA by a branched-chain keto acid dehydrogenase (BCKDH) .[6]

-

Cytosolic Activation: 4-methylvaleric acid is transported to the cytosol, where it is activated to 4-methylvaleryl-CoA by the acyl-activating enzyme 2 (PcAAE2) , making it available for the final condensation step in this compound biosynthesis.[6][7]

Formation of the 4-Hydroxy-6-methyl-2-pyrone Backbone and Final Acylation

The final and most critical steps in this compound synthesis involve the formation of the pyrone ring and its acylation.

-

Backbone Synthesis: It is proposed that a Type III polyketide synthase (PKSIII) catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the 4-hydroxy-6-methyl-2-pyrone core.[7]

-

Terminal Acylation: The previously unidentified terminal step is the acylation of 4-hydroxy-6-methyl-2-pyrone with 4-methylvaleryl-CoA.[1][2][7] Recent research strongly suggests that this reaction is catalyzed by a BAHD-DCR acyltransferase .[1][2][5] These enzymes possess the conserved HXXXD catalytic motif and their catalytic centers are predicted to bind to both 4-hydroxy-6-methyl-2-pyrone and 4-methylvaleryl-CoA.[1][5][8]

The complete proposed pathway is visualized in the diagram below.

Quantitative Data Summary

Integrated omics studies have generated significant quantitative data, particularly regarding gene expression levels in different tissues of P. cablin. The following tables summarize the expression levels of key candidate genes identified in the this compound biosynthesis pathway.

Table 1: Highly-Expressed Candidate Genes in this compound Biosynthesis and Their Correlation with this compound Content [2][9]

| Gene ID | Putative Enzyme | Pearson Correlation with this compound Content |

| Pc01G013580 | 2-isobutylmalate synthase (IBMS) | 0.85 |

| Pc01G024860 | Isopropylmalate isomerase (IPMI) | 0.79 |

| Pc01G012940 | 3-isopropylmalate dehydrogenase (IPMDH) | 0.82 |

| Pc01G008720 | Branched-chain keto acid dehydrogenase (BCKDH) | 0.75 |

| Pc01G010230 | Acyl-activating enzyme (PcAAE2) | 0.91 |

| Pc01G011450 | Type III polyketide synthase (PKSIII) | 0.88 |

| Pc01G028760 | BAHD-DCR acyltransferase | 0.93 |

| Pc01G028770 | BAHD-DCR acyltransferase | 0.92 |

| Pc01G028780 | BAHD-DCR acyltransferase | 0.90 |

Note: This table presents a selection of genes with high correlation coefficients. The original study identified 29 highly-expressed genes involved in the pathway.[1]

Table 2: Differential Expression of Selected this compound Biosynthesis Genes [9]

| Gene ID | Putative Enzyme | Log2 Fold Change (Root vs. Leaf) |

| Pc01G013580 | IBMS | 3.2 |

| Pc01G010230 | PcAAE2 | 4.5 |

| Pc01G011450 | PKSIII | 3.8 |

| Pc01G028760 | BAHD-DCR acyltransferase | 5.1 |

Note: Positive Log2 Fold Change indicates upregulation in root tissue compared to leaf tissue, consistent with the higher accumulation of this compound in the roots.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of cutting-edge analytical and molecular biology techniques. Below are detailed methodologies for the key experiments cited in the foundational research.

Plant Material and Sample Preparation[1][2]

-

Cultivation: Pogostemon cablin (patchoulol-type) plants were cultivated in an experimental field under controlled conditions with adequate nutrient and water supply.

-

Harvesting: Five-month-old whole plants were randomly sampled.

-

Tissue Separation: For each plant, root, stem, and leaf tissues were separated.

-

Sample Processing: Tissues were cleaned with RNase-free water, dried, and immediately frozen in liquid nitrogen and stored at -80°C for subsequent metabolomic and transcriptomic analysis.

Integrated Transcriptomic and Metabolomic Analysis Workflow

The workflow below illustrates the process of integrating transcriptomic and metabolomic data to identify candidate genes and reconstruct the metabolic pathway.

Transcriptome Analysis (RNA-Seq)[1][10]

-

RNA Extraction: Total RNA was extracted from frozen tissue samples using a modified CTAB method. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and Agilent 2100 bioanalyzer.

-

Library Preparation: Sequencing libraries were prepared using the Illumina TruSeq RNA Sample Prep Kit.

-

Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform in paired-end 150 bp mode.

-

Data Processing: Raw sequencing reads were quality-controlled using fastp. The clean reads were then mapped to the P. cablin reference genome.

-

Differential Expression Analysis: Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differentially Expressed Genes (DEGs) were identified using packages like DESeq2 or edgeR with thresholds of |log2FoldChange| > 1 and a q-value < 0.05.[10]

-

Functional Annotation: DEGs were annotated against databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify their potential roles in metabolic pathways.

Gene Expression Validation by RT-qPCR[1][2][6]

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted as described above. First-strand cDNA was synthesized using a suitable cDNA Synthesis Kit (e.g., Monad).

-

Primer Design: Gene-specific primers were designed using tools like NCBI Primer-BLAST. A housekeeping gene (e.g., PcTubulin3) was used as an internal reference.

-

qPCR Reaction: Real-time quantitative PCR was performed using an instrument like the ABI7500. The reaction mixture typically contained SYBR Green master mix, cDNA, and specific primers.

-

Data Analysis: The relative expression of each gene was calculated using the 2-ΔΔCt method.[2] Statistical significance was determined using appropriate tests like the LSD test.[9]

Conclusion and Future Directions

The integration of metabolomics and transcriptomics has been instrumental in constructing the most likely complete biosynthesis pathway for this compound.[1][2] The identification of candidate genes, particularly the BAHD-DCR acyltransferases as the terminal enzymes, marks a significant advancement in the field.[1][5] These findings not only provide a deeper understanding of the plant's secondary metabolism but also offer valuable genetic resources for the metabolic engineering and synthetic biology-based production of this compound.[4][11]

Future research should focus on the functional validation of the predicted enzymes, especially the candidate PKSIII and BAHD-DCR acyltransferases, through in vitro enzymatic assays and in vivo reconstitution in heterologous hosts like yeast or E. coli. Elucidating the regulatory networks that control the tissue-specific expression of these genes will be crucial for developing strategies to enhance this compound yield in P. cablin or engineered systems.

References

- 1. Frontiers | Integrated metabolomic and transcriptomic analysis of Pogostemon cablin shed new light on the complete biosynthesis pathway of this compound [frontiersin.org]

- 2. Integrated metabolomic and transcriptomic analysis of Pogostemon cablin shed new light on the complete biosynthesis pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Integrated metabolomic and transcriptomic analysis of Pogostemon cablin shed new light on the complete biosynthesis pathway of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptome analysis of two Pogostemon cablin chemotypes reveals genes related to patchouli alcohol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

Technical Whitepaper: Discovery, Isolation, and Purification of Pogostone from Pogostemon cablin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pogostemon cablin (Blanco) Benth, a perennial herb from the Lamiaceae family commonly known as patchouli, has a long history of use in traditional Chinese medicine for treating ailments like colds, nausea, fever, and diarrhea.[1][2] The therapeutic properties of this plant are attributed to its rich profile of bioactive secondary metabolites.[3] Among these, pogostone (C₁₂H₁₆O₄), a pyrone derivative, has been identified as a principal active component, demonstrating significant antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[2][4][5] Given its therapeutic potential, robust and efficient methods for the isolation and purification of this compound are critical for advancing pharmacological research and drug development. This document provides a detailed technical overview of the discovery, modern isolation protocols, and biological mechanisms of this compound.

Discovery and Characterization

This compound was first identified in 1969 as the primary antimicrobial constituent of Pogostemonis Herba, the dried aerial parts of the patchouli plant.[1] Structurally, it features a 4-hydroxy-6-methyl-2-pyrone core with a 4-methylpentanoyl side chain.[1] The compound presents as colorless, needle-like crystals with a melting point of 32–33 °C.[1] Its structure, including the presence of intramolecular hydrogen bonding, was initially characterized by X-ray crystallography.[1] Due to its relatively low natural abundance, with traditional extraction yields reported around 17.6 mg/kg, various chemical synthesis methods have also been developed to meet research demands.[4]

Isolation and Purification Methodologies

The isolation of this compound from P. cablin is a multi-step process involving initial extraction to obtain a crude mixture, followed by one or more chromatographic purification stages to isolate the compound to a high degree of purity.

Below is a generalized workflow for the isolation and purification of this compound.

Experimental Protocols

Steam distillation is a common method to extract volatile compounds, yielding patchouli essential oil, which is rich in this compound.[6][7]

-

Preparation: Weigh approximately 500 g of dried, powdered P. cablin leaves and stems.

-

Apparatus Setup: Place the plant material into the biomass flask of an all-glass steam distillation unit. Fill the boiling flask with 1.5 L of distilled water. Ensure all ground-glass joints are sealed and the condenser is properly connected with a cold water supply (inlet at the bottom, outlet at the top).[8]

-

Distillation: Heat the boiling flask to generate steam. The steam passes through the plant material, volatilizing the essential oils. This vapor mixture then travels to the condenser.

-

Collection: The condensed liquid (hydrosol and essential oil) is collected in a receiver (e.g., a Clevenger-type apparatus). The essential oil, being less dense than water, will form a layer on top.

-

Duration: Continue the distillation for 5-6 hours to ensure complete extraction.

-

Post-Processing: Separate the essential oil layer from the aqueous layer. Dry the oil over anhydrous sodium sulfate to remove residual water. Store the resulting crude essential oil at 4°C in a sealed, dark vial for subsequent purification.

This method produces a crude extract suitable for direct application to chromatographic separation.

-

Preparation: Pulverize 1 kg of dried P. cablin to a coarse powder (~30 mesh).[9]

-

Reflux Extraction: Place the powder in a large round-bottom flask and add 3.5 L of 80% ethanol. Heat the mixture to 80°C and reflux for 3 hours. Filter the extract. Repeat this process two more times with fresh solvent for 2 hours and 1 hour, respectively.[9]

-

Concentration: Combine all filtrates and evaporate the solvent under reduced pressure at 60°C to obtain a concentrated residue.[9]

-

Liquid-Liquid Partitioning: Redissolve the residue in 600 mL of 20% ethanol. Perform a liquid-liquid extraction by partitioning against n-hexane (3 x 600 mL).[9]

-

Final Crude Extract: Combine the n-hexane fractions and evaporate to dryness under reduced pressure at 60°C. The resulting yield is a crude sample ready for purification.[9]

This protocol is a standard method for purifying moderately polar compounds like this compound from a crude extract.

-

Column Preparation: Select a glass column of appropriate size (e.g., 50 cm length, 5 cm diameter). Securely place a cotton or glass wool plug at the bottom. Add a 1 cm layer of sand.[10] Prepare a slurry of silica gel (70-230 mesh) in the initial eluting solvent (e.g., n-hexane). A typical silica-to-crude sample weight ratio is between 30:1 and 50:1 for effective separation.[9] Pour the slurry into the column and allow it to pack uniformly under gravity, tapping the column gently to remove air bubbles.[10] Drain the excess solvent until the level is just above the silica bed. Add a final 1 cm layer of sand on top.

-

Sample Loading: Dissolve the crude extract (from Protocol 2) in a minimal amount of a non-polar solvent like dichloromethane or the initial eluting solvent. Carefully apply the solution to the top of the column. Alternatively, for "dry loading," adsorb the crude sample onto a small amount of silica gel (~3x sample weight), evaporate the solvent, and carefully add the resulting powder to the top of the column.

-

Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate (gradient elution). A typical gradient might be:

-

100% n-hexane

-

98:2 n-hexane:ethyl acetate

-

95:5 n-hexane:ethyl acetate

-

90:10 n-hexane:ethyl acetate

-

-

Fraction Collection: Collect eluate in fractions (e.g., 20-30 mL per tube).

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure this compound.

-

Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible sample adsorption onto a solid matrix, leading to high recovery.[9]

-

Solvent System Preparation: Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol–water at a volume ratio of (11:5:11:5).[2] Mix the solvents thoroughly in a separation funnel, allow the phases to separate, and degas both phases by sonication before use.[9]

-

Apparatus Setup: Fill the HSCCC coil entirely with the stationary phase (the upper phase of the solvent system). Set the apparatus to rotate at the desired speed (e.g., 850 rpm).

-

Sample Injection: Dissolve 300 mg of the crude n-hexane extract in 10 mL of a 1:1 mixture of the upper and lower phases.[9] Once the system reaches hydrodynamic equilibrium, inject the sample solution.

-

Elution: Pump the mobile phase (the lower phase) into the head end of the column at a flow rate of 2.0 mL/min.

-

Fraction Collection: Monitor the effluent with a UV detector at 276 nm and collect fractions based on the resulting chromatogram peaks. The third major peak typically corresponds to this compound.[2]

-

Final Purification: The this compound-containing fraction from HSCCC can be further purified by preparative HPLC if necessary to achieve >98% purity.[2]

Data Presentation: Yield and Purity

The efficiency of this compound isolation varies significantly based on the plant chemotype, geographic origin, and the extraction/purification methods employed.

Table 1: Essential Oil and this compound Content from P. cablin

| Parameter | Value Range | Method | Reference(s) |

| Essential Oil Yield | 0.73% - 2.8% (w/w) | Hydrodistillation / Steam Distillation | |

| This compound Content in Oil | ~7.84% (average) | GC-FID |

Table 2: Example Purification Yield of this compound using HSCCC

| Starting Material | Amount | Purification Steps | Final Product | Purity | Reference(s) |

| Crude n-hexane extract | 300 mg | 1. HSCCC | 18.5 mg this compound | 95% | [2] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects, particularly its antitumor activity, by modulating key cellular signaling pathways involved in apoptosis (programmed cell death) and autophagy.

Inhibition of the PI3K/Akt/mTOR Pathway

Research on human colorectal cancer cells has shown that this compound induces apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a central regulator of cell survival, proliferation, and growth. By decreasing the phosphorylation (activation) of Akt and mTOR, this compound effectively removes the pro-survival signals, leading to the activation of apoptotic caspases and the induction of autophagy-related proteins.[3]

Induction of the Intrinsic Apoptosis Pathway

This compound also triggers the intrinsic (mitochondrial) pathway of apoptosis. It achieves this by altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Specifically, this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Synthesis of this compound by one-step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.uvic.ca [web.uvic.ca]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Pogostemon cablin Constituents: A Promising Source of Natural Fungicides and Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Spectroscopic Analysis of Pogostone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and spectroscopic analysis of Pogostone, a key bioactive compound isolated from Pogostemon cablin (patchouli). This document details the molecular architecture, presents a summary of its spectroscopic data, outlines experimental protocols for its isolation and analysis, and visualizes its interaction with a key biological pathway.

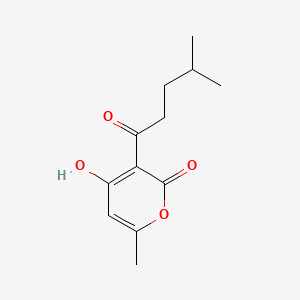

Chemical Structure of this compound

This compound, with the molecular formula C₁₂H₁₆O₄ , is a naturally occurring pyranone derivative.[1] Its systematic IUPAC name is 4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one .[1] The molecule features a 2H-pyran-2-one core substituted with a hydroxyl group, a methyl group, and a 4-methylpentanoyl side chain.

Chemical Structure:

Spectroscopic Analysis

The structural elucidation of this compound has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (pyranone ring) | 2.0 - 2.5 |

| =CH- (pyranone ring) | 5.5 - 6.0 |

| -OH | Variable, broad |

| -C(=O)-CH₂- | 2.5 - 3.0 |

| -CH₂- | 1.5 - 1.8 |

| -CH(CH₃)₂ | 1.5 - 2.0 (methine) |

| -CH(CH₃)₂ | 0.8 - 1.0 (methyls) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (pyranone ring) | 160 - 165 |

| C=O (side chain) | 200 - 210 |

| C-O (pyranone ring) | 160 - 165 |

| C-OH (pyranone ring) | 170 - 180 |

| =C- (pyranone ring) | 95 - 105 |

| =C(CH₃)- (pyranone ring) | 155 - 165 |

| -CH₃ (pyranone ring) | 18 - 25 |

| -C(=O)-CH₂- | 40 - 50 |

| -CH₂- | 20 - 30 |

| -CH(CH₃)₂ | 25 - 35 (methine) |

| -CH(CH₃)₂ | 20 - 25 (methyls) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=O stretch (ketone, side chain) | 1700 - 1725 |

| C=O stretch (pyranone) | 1650 - 1680 |

| C=C stretch (pyranone) | 1620 - 1680 |

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| Analysis Type | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |

| LC-MS/MS | ESI (-) | 223.0 | 205, 181, 179, 139.0 | [4][5] |

The fragmentation pattern in negative ion mode has been proposed to involve the loss of a water molecule (-18 Da) to give an ion at m/z 205, followed by further fragmentation.[4] The ions at m/z 179 and 139 correspond to elemental compositions of C₁₁H₁₅O₂ and C₈H₁₁O₂, respectively.[4]

Experimental Protocols

Isolation and Purification of this compound from Pogostemon cablin

A common method for the isolation of this compound involves a combination of extraction and chromatographic techniques.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: The powdered plant material is subjected to reflux extraction with 80% ethanol.

-

Filtration and Concentration: The extract is filtered and the solvent is evaporated under reduced pressure.

-

Liquid-Liquid Extraction: The residue is redissolved in a lower concentration of ethanol and then extracted with n-hexane to partition this compound into the organic phase.

-

Chromatography: The n-hexane extract is concentrated and subjected to High-Speed Countercurrent Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) for final purification.

LC-MS/MS Analysis

A sensitive method for the quantification of this compound in biological matrices.[5]

-

Chromatographic System: Liquid chromatograph coupled with a tandem mass spectrometer.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transition (e.g., m/z 223.0 → 139.0).[5]

NMR Spectroscopy

General considerations for obtaining NMR spectra of natural products like this compound.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra for complete structural assignment.

Biological Activity: Modulation of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[6][7] This mechanism underlies its anti-inflammatory properties.

References

- 1. This compound | C12H16O4 | CID 54695756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of this compound by one-step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Metabolic Pathway: LC-MS/MS for Potential Drug Discovery [thermofisher.com]

- 5. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates TNF-α-induced injury in A549 cells via inhibiting NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Inflammatory Properties of Pogostone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pogostone, a primary active component isolated from the essential oil of Pogostemon cablin (Blanco) Benth, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are investigating novel anti-inflammatory agents.

Core Mechanisms of Anti-Inflammatory Action

In vitro studies have consistently demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary cell line utilized in these investigations is the murine macrophage cell line, RAW264.7, typically stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Additionally, human alveolar epithelial A549 cells, stimulated with tumor necrosis factor-alpha (TNF-α), have been used to explore this compound's effects in the context of lung inflammation.

The anti-inflammatory activity of this compound is largely attributed to its ability to:

-

Inhibit the NF-κB Signaling Pathway: this compound has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This action sequesters the nuclear factor-kappa B (NF-κB) p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][2]

-

Modulate the MAPK Signaling Pathway: this compound has been observed to suppress the phosphorylation of key mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[1] By inhibiting these pathways, this compound can downregulate the expression of various inflammatory mediators.

-

Activate the Nrf2 Signaling Pathway: In human alveolar epithelial A549 cells, this compound has been shown to promote the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] This transcription factor plays a crucial role in the cellular antioxidant response and can counteract inflammatory processes.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies.

Table 1: Inhibition of Pro-Inflammatory Mediators by this compound in LPS-Stimulated RAW264.7 Macrophages

| Mediator | This compound Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | Not specified | Significantly inhibited | [1] |

| Prostaglandin E2 (PGE2) | Not specified | Significantly inhibited | [1] |

| TNF-α | Not specified | Significantly inhibited (protein and mRNA) | [1] |

| IL-6 | Not specified | Significantly inhibited (protein and mRNA) | [1] |

| IL-1β | Not specified | Significantly inhibited (protein and mRNA) | [1] |

Table 2: IC50 Values of this compound for Enzyme Inhibition

| Enzyme | IC50 Value (µM) | In Vitro System | Reference |

| CYP3A4 | 11.41 | Human Liver Microsomes | [4] |

| CYP2C9 | 12.11 | Human Liver Microsomes | [4] |

| CYP2E1 | 14.90 | Human Liver Microsomes | [4] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the in vitro assessment of this compound's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation: To induce an inflammatory response, RAW264.7 cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and added to the cell culture medium at various concentrations for a specified pre-treatment time before LPS stimulation.

Measurement of Pro-Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as Prostaglandin E2 (PGE2), in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key signaling molecules.

-

Cell Lysis and Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. For nuclear protein extraction, a nuclear extraction kit is used.

-

Protein Quantification: The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with specific primary antibodies overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Primary Antibodies:

-

Phospho-JNK, JNK, Phospho-p38, p38, Phospho-ERK, ERK

-

NF-κB p65, IκBα, Phospho-IκBα

-

Nrf2, Keap1, HO-1, NQO1

-

β-actin or GAPDH are used as loading controls.

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation reagent, and cDNA is synthesized using a reverse transcription kit.

-

Real-Time PCR: The relative expression of target genes (e.g., Tnf-α, Il-6, Il-1β, Nos2, Ptgs2) is quantified using a real-time PCR system with SYBR Green dye.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene such as Gapdh or Actb used for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: this compound's anti-inflammatory signaling pathways.

Caption: Experimental workflow for in vitro evaluation.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its multifaceted mechanism of action, involving the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2 pathway, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this natural compound.

References

- 1. This compound suppresses proinflammatory mediator production and protects against endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates TNF-α-induced injury in A549 cells via inhibiting NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits the activity of CYP3A4, 2C9, and 2E1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of Pogostone

Executive Summary: Pogostone, a primary bioactive compound isolated from Patchouli oil (Pogostemon cablin), has emerged as a significant subject of interest in the search for novel antimicrobial agents. This document provides a comprehensive technical overview of the antimicrobial spectrum of this compound, consolidating quantitative data on its efficacy against a wide range of bacterial and fungal pathogens, including drug-resistant strains. Detailed experimental protocols for key assays are provided, and its mechanisms of action, including a novel synergistic relationship with conventional antibiotics, are elucidated through descriptive text and signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development to serve as a foundational resource for future investigation and potential therapeutic application of this compound.

Antibacterial Spectrum of this compound

This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its efficacy extends to clinically relevant drug-resistant strains, highlighting its potential as a lead compound for new antibacterial therapies.

In Vitro Antibacterial Activity

Studies have systematically evaluated this compound's antibacterial properties against a large panel of bacterial isolates. The compound shows a wide range of Minimum Inhibitory Concentrations (MICs), indicating selective potency. In a comprehensive screening against 83 bacterial strains, this compound was found to inhibit 35 Gram-positive and 48 Gram-negative bacteria.[1][2][3] Notably, it exhibits extremely low MIC values (<0.098 µg/ml) for Corynebacterium xerosis and certain Chryseobacterium indologenes strains.[1][2][3] Furthermore, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is significant.[1][2][3]

Table 1: Summary of In Vitro Antibacterial Activity of this compound

| Microbial Group | Number of Strains Tested | MIC Range (µg/mL) | Notable Strains |

|---|---|---|---|

| Gram-positive Bacteria | 35 | 0.098 - 800 | Corynebacterium xerosis (<0.098), MRSA |

| Gram-negative Bacteria | 48 | 0.098 - 1600 | Chryseobacterium indologenes (<0.098) |

Data sourced from studies utilizing the agar double dilution method.[1][2][3]

In Vivo Antibacterial Efficacy

The antibacterial activity of this compound has been validated in murine models of infection. In mice infected with Escherichia coli and MRSA, intraperitoneal administration of this compound offered significant protection.[1][2] At doses of 50 and 100 mg/kg, 90% of mice infected with E. coli were protected.[1][2][4] For MRSA infections, protection rates of 50% and 60% were observed at doses of 50 and 100 mg/kg, respectively.[1][2]

Antifungal Spectrum of this compound

This compound also possesses potent antifungal properties against both human and plant-pathogenic fungi. Its fungicidal activity against opportunistic pathogens like Candida albicans is particularly noteworthy.

In Vitro Antifungal Activity

This compound demonstrates strong inhibitory and fungicidal effects against various Candida species, including fluconazole-resistant isolates.[5] It is also highly effective against several plant-pathogenic fungi, suggesting its potential application in agriculture.[6]

Table 2: Summary of In Vitro Antifungal Activity of this compound

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | IC₅₀ (µg/mL) |

|---|---|---|---|

| Candida albicans (all strains) | 12 - 97 | 49 - 97 | - |

| Candida albicans (Fluconazole-resistant) | 3.1 - 50 | 50 - 400 | - |

| Colletotrichum fragariae | - | - | 8.5 |

| Colletotrichum gloeosporioides | - | - | 2.34 |

| Colletotrichum acutatum | - | - | 7.74 |

| Botrytis cinerea | - | - | 6.34 |

MIC/MFC data sourced from studies on Candida albicans.[5][7] IC₅₀ data sourced from studies on plant-pathogenic fungi.[6]

Synergistic Activity and Mechanism of Action

A critical aspect of this compound's antimicrobial profile is its ability to act synergistically with other antibiotics, particularly against resistant bacteria. This suggests a mechanism that can restore the efficacy of existing drugs.

Synergy with Colistin against MCR-1-Positive Bacteria

The emergence of plasmid-mediated colistin resistance, conferred by the mobile colistin resistance (mcr) gene, poses a severe threat to public health. This compound has been identified as an inhibitor of the MCR-1 enzyme.[4] While this compound's intrinsic MIC against these resistant strains is high (≥512 µg/mL), it significantly enhances the bactericidal activity of colistin at sub-inhibitory concentrations.[4] This synergistic effect is achieved by this compound binding to amino acids within the active site of the MCR-1 enzyme, thereby inhibiting its biological function and preventing the modification of Lipid A, which is the target of colistin.[4]

Table 3: Synergistic Effect of this compound with Colistin against MCR-1-Positive E. coli

| Treatment | Bacterial Burden in Liver (log₁₀ CFU/g) | Bacterial Burden in Spleen (log₁₀ CFU/g) | 72h Survival Rate |